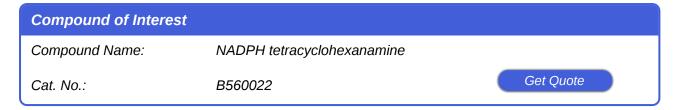


NADPH Tetracyclohexanamine: A Comprehensive Technical Guide to its Solubility and Stability

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core solubility and stability properties of **NADPH tetracyclohexanamine**. Nicotinamide adenine dinucleotide phosphate (NADPH), a critical cofactor in a vast array of enzymatic reactions, is presented here in its tetracyclohexanamine salt form. Understanding its solubility and stability is paramount for ensuring the accuracy and reproducibility of experimental results in research, diagnostics, and drug development.

Core Properties of NADPH Tetracyclohexanamine

NADPH tetracyclohexanamine is a salt form of the biologically essential coenzyme NADPH. The addition of tetracyclohexanamine is intended to enhance its handling and storage characteristics. As a pivotal electron carrier, it participates in vital cellular processes including biosynthetic pathways, oxidative stress defense, and immune responses.[1]

Solubility Profile

The solubility of **NADPH tetracyclohexanamine** is a critical factor for its application in various experimental settings. The presence of the tetracyclohexanamine counterion influences its solubility in different solvents.

Table 1: Solubility of NADPH Tetracyclohexanamine in Various Solvents



Solvent	Solubility	Concentration	Reference
Phosphate Buffered Saline (PBS), pH 7.2	Approx. 5 mg/mL	-	[2]
Dimethyl Sulfoxide (DMSO)	Approx. 20 mg/mL	-	[2]
Ethanol	Approx. 1 mg/mL	-	[2]
Dimethylformamide (DMF)	Approx. 0.2 mg/mL	-	[2]
Water	Slightly Soluble	-	[1]

Note: For biological experiments, it is recommended to make further dilutions of stock solutions into aqueous buffers or isotonic saline. Ensure that the residual amount of organic solvent is insignificant, as it may have physiological effects at low concentrations.[2]

Stability Characteristics

The stability of NADPH is notoriously delicate and is significantly influenced by temperature, pH, and the composition of the storage buffer.[3] The reduced form, NADPH, is particularly susceptible to degradation.

Key Factors Influencing Stability:

- Temperature: The rate of NADPH degradation is directly proportional to the temperature.[4] For long-term storage, solutions should be kept at -20°C or -80°C.[4][5]
- pH: NADPH is most stable in slightly alkaline conditions (pH 8-10) and rapidly degrades in acidic media (pH below 7.4).[3][5] Stock solutions should be prepared in a slightly alkaline buffer, such as 10 mM Tris-HCl, pH 8.[3][5]
- Buffer Composition: Phosphate and acetate buffers can accelerate the degradation of NADPH.[5][6][7] Tris-HCl or HEPES buffers are generally recommended for improved stability.[4][5]



- Ionic Strength: At neutral pH, the degradation rate of NADPH decreases with increasing ionic strength. However, at lower pH, the degradation rate slightly increases with increasing ionic strength.[6][7]
- Light: It is generally recommended to protect NADPH solutions from light.[3]
- Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they contribute to degradation. It is best practice to aliquot stock solutions into single-use volumes.[4]

Table 2: Quantitative Stability Data for NADPH

Condition	Parameter	Observation	Half-life / Degradation Rate	Reference
Temperature	19°C	-	> 8 hours	[3][4]
37°C	Significant degradation	~ 1 hour	[3]	
41°C	Rapid degradation	~ 1 hour	[3][4]	
pH (at 30°C)	Acidic (~3)	Rapid loss of NADPH	Pseudo-first order rate constant: 0.5 min ⁻¹	[3]
Neutral (7)	Moderate stability	Rate constant: 10 ⁻³ min ⁻¹	[3]	
Alkaline (10)	Increased stability	Rate constant: 10 ⁻⁵ min ⁻¹	[3]	
Storage (Solid)	-20°C	Crystalline Solid	≥ 4 years	[2]

Experimental Protocols

Accurate assessment of NADPH stability and concentration is crucial for experimental validity. The following are detailed methodologies for key experiments.



Spectrophotometric Assay for NADPH Concentration and Stability

This method relies on the principle that the reduced form of NADPH absorbs light at 340 nm, while the oxidized form (NADP+) does not.[3]

Materials:

- NADPH tetracyclohexanamine
- Storage buffers of interest (e.g., 10 mM Tris-HCl, pH 8.0)
- UV-Vis Spectrophotometer with temperature control
- · Quartz cuvettes

Procedure:

- Preparation of NADPH Stock Solution: Prepare a stock solution of NADPH in a slightly alkaline buffer (e.g., 10 mM Tris-HCl, pH 8.0) and keep it on ice.[3]
- Preparation of Test Solutions: Dilute the stock solution to a final concentration of approximately 100-200 μM in the desired experimental buffers.[4]
- Initial Absorbance Measurement (T=0): Immediately measure the absorbance of each test solution at 340 nm using the respective buffer as a blank.[3]
- Incubation: Store the test solutions under the desired conditions (e.g., different temperatures, pH).
- Time-Course Measurements: At regular intervals, measure the absorbance at 340 nm.[4]
- Data Analysis: Calculate the concentration of NADPH at each time point using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[3] The percentage of remaining NADPH can be calculated relative to the initial absorbance.



High-Performance Liquid Chromatography (HPLC) for Stability Assessment

HPLC offers a more specific and sensitive method for quantifying NADPH and its degradation products.[3]

Materials:

- HPLC system with a UV detector
- C18 reverse-phase column
- Mobile phase (e.g., phosphate buffer with an ion-pairing agent and an organic modifier like methanol or acetonitrile)
- NADPH standards of known concentrations

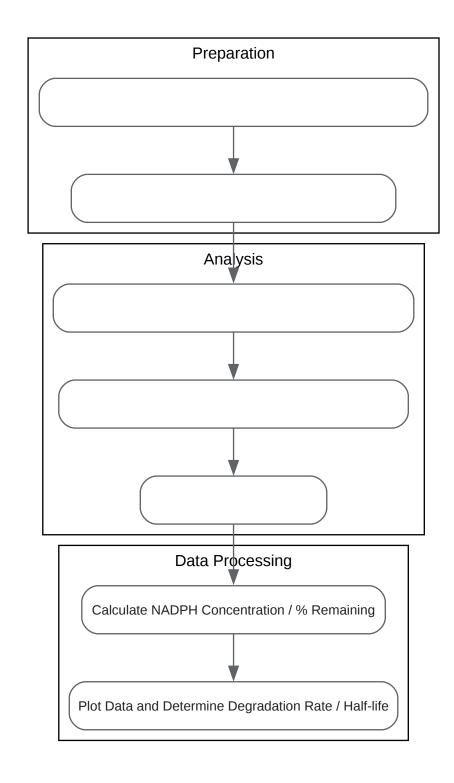
Procedure:

- Sample Preparation: Prepare and incubate NADPH solutions as described in the spectrophotometric assay. At each time point, take an aliquot and, if necessary, stop the degradation by freezing or immediate analysis.[3]
- Standard Curve Preparation: Prepare a series of NADPH standards of known concentrations.
- HPLC Analysis: Inject the prepared samples and standards into the HPLC system.
- Quantification: Create a standard curve by plotting the peak area of the NADPH standards against their concentrations. Use this curve to determine the concentration of NADPH in the test samples at each time point.[3]

Visualizations

Experimental Workflow for NADPH Stability Assessment



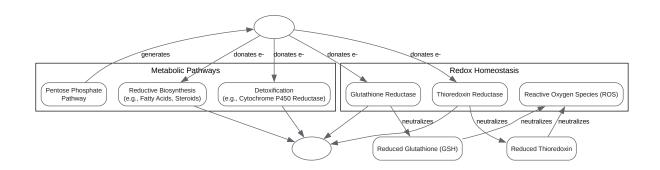


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Caption: Workflow for determining NADPH stability.

NADPH's Role in Cellular Redox Cycling and Metabolism





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Caption: Key roles of the NADPH/NADP+ cycle.

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